molecular formula C14H10FNO2S B11844720 6-Fluoro-2-(phenylsulfonyl)-1H-indole

6-Fluoro-2-(phenylsulfonyl)-1H-indole

Cat. No.: B11844720
M. Wt: 275.30 g/mol
InChI Key: IEQXZPCUFWQZGB-UHFFFAOYSA-N
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Description

6-Fluoro-2-(phenylsulfonyl)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(phenylsulfonyl)-1H-indole typically involves the introduction of a fluorine atom and a phenylsulfonyl group into the indole ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced into the indole ring using a fluorinating agent. The phenylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the removal of the sulfonyl group .

Scientific Research Applications

6-Fluoro-2-(phenylsulfonyl)-1H-indole has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets. The fluorine atom and phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-(phenylsulfonyl)-1H-indole is unique due to its specific combination of a fluorine atom and a phenylsulfonyl group on the indole ring. This unique structure can result in distinct chemical and biological properties compared to other fluorinated compounds .

Properties

Molecular Formula

C14H10FNO2S

Molecular Weight

275.30 g/mol

IUPAC Name

2-(benzenesulfonyl)-6-fluoro-1H-indole

InChI

InChI=1S/C14H10FNO2S/c15-11-7-6-10-8-14(16-13(10)9-11)19(17,18)12-4-2-1-3-5-12/h1-9,16H

InChI Key

IEQXZPCUFWQZGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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